molecular formula C11H10N2O4S B2908804 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole CAS No. 886141-18-0

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole

Cat. No.: B2908804
CAS No.: 886141-18-0
M. Wt: 266.27
InChI Key: PGJLUYYPETUURE-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. The resulting intermediate is then reacted with imidazole in the presence of a suitable base, such as lithium hydride, in a polar aprotic solvent like N,N-dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl halides in the presence of a base like lithium hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce sulfone derivatives .

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-18(15,13-4-3-12-8-13)9-1-2-10-11(7-9)17-6-5-16-10/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJLUYYPETUURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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